
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE is a chemical compound with the molecular formula C4H9ClFNO2. It is a versatile reagent used commonly in solution phase peptide synthesis . It is often used to synthesize dipeptides .
Synthesis Analysis
The synthesis of similar compounds, such as 3-chloro-L-alanine methyl ester hydrochloride, involves adding L-serine into a solvent, cooling it, and then adding thionyl chloride . The mixture is heated, reacted, and then cooled, crystallized, centrifuged, and dried to obtain L-serine methyl ester hydrochloride . This compound is then added into a second solvent, followed by the addition of thionyl chloride B . The reaction is carried out under segmented temperature control . After the reaction, the mixture is cooled, water is added for layering, and the obtained water phase is treated to obtain the 3-chloro-L-alanine methyl ester hydrochloride .Molecular Structure Analysis
The molecular structure of 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE is represented by the formula C4H9ClFNO2. The InChI string representation isInChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 . Chemical Reactions Analysis
As a versatile reagent, 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE is used commonly in solution phase peptide synthesis . It is often used to synthesize dipeptides .Physical And Chemical Properties Analysis
The molecular weight of 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE is 157.569. The compound is a solid with a characteristic odor . The melting point is 109-111 °C .Aplicaciones Científicas De Investigación
Biochemical Reagents
“3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.
In-vivo Measurement of Glucose and Alanine Metabolism
This compound is used to make in-vivo measurements of glucose and alanine metabolism in studies of patients with diabetes . This allows researchers to better understand the metabolic processes involved in diabetes and can contribute to the development of new treatments.
Synthesis of Dipeptides
It is often used to synthesize dipeptides . Dipeptides are a type of peptide that consists of two amino acids. They have various biological functions and are used in a wide range of research fields, including biochemistry, pharmacology, and cell biology.
Solution Phase Peptide Synthesis
“3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE” can be used as a starting material in the synthesis of alanine isoxazolidide via solution phase peptide synthesis . Solution phase peptide synthesis is a method used to produce peptides, which are short chains of amino acids. These peptides have numerous applications in biological research and drug development.
Synthesis of N-Fmoc-l-alanyl-l-alanine Methyl Ester
This compound is used to synthesize N-Fmoc-l-alanyl-l-alanine methyl ester . This is a specific type of peptide that is used in various areas of biochemical research.
Synthesis of α-Amino Acid-Based Sector Block Dendrons
“3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE” is used in the synthesis of α-amino acid-based sector block dendrons . Dendrons are a type of dendrimer, which are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have a wide range of applications in the fields of medicine, biology, and materials science.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE involves the conversion of L-alanine to 3-fluoro-L-alanine, followed by esterification with methanol to form 3-fluoro-L-alanine methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-alanine", "Hydrogen fluoride", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of L-alanine to 3-fluoro-L-alanine using hydrogen fluoride", "Step 2: Esterification of 3-fluoro-L-alanine with methanol using sodium hydroxide as a catalyst", "Step 3: Addition of hydrochloric acid to 3-fluoro-L-alanine methyl ester to form 3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE" ] } | |
Número CAS |
136581-49-2 |
Nombre del producto |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Fórmula molecular |
C4H9ClFNO2 |
Peso molecular |
157.569 |
Nombre IUPAC |
methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1 |
Clave InChI |
ONWXGBSDBSSAKZ-DFWYDOINSA-N |
SMILES |
COC(=O)C(CF)N.Cl |
Sinónimos |
3-FLUORO-L-ALANINE METHYL ESTER, HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



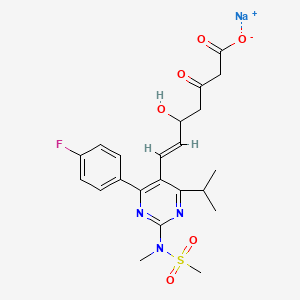
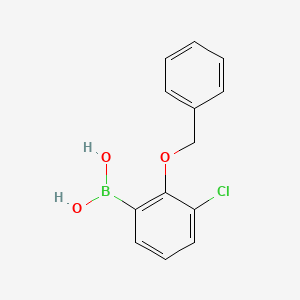
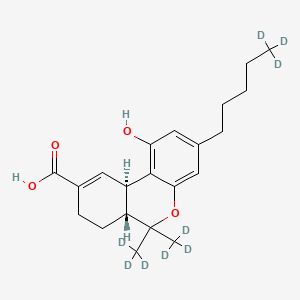
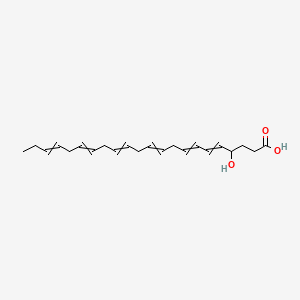
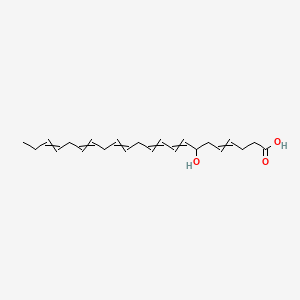

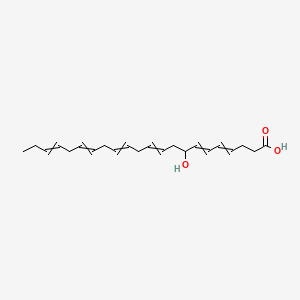
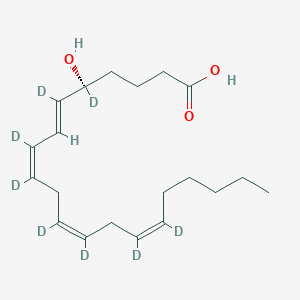
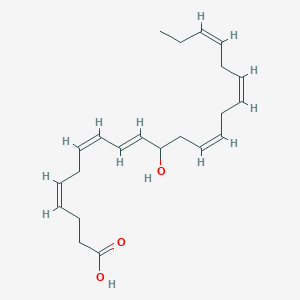
![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
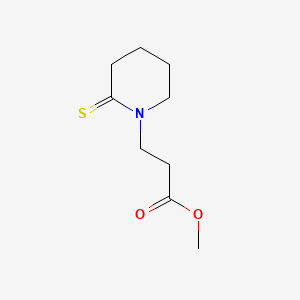
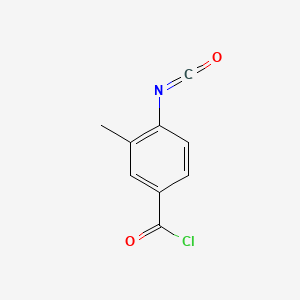
![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
